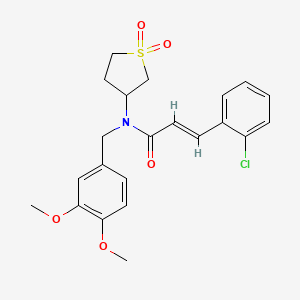

(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

CAS No.:

Cat. No.: VC16291113

Molecular Formula: C22H24ClNO5S

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H24ClNO5S |

|---|---|

| Molecular Weight | 449.9 g/mol |

| IUPAC Name | (E)-3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C22H24ClNO5S/c1-28-20-9-7-16(13-21(20)29-2)14-24(18-11-12-30(26,27)15-18)22(25)10-8-17-5-3-4-6-19(17)23/h3-10,13,18H,11-12,14-15H2,1-2H3/b10-8+ |

| Standard InChI Key | VNGSUZZIXHIUPE-CSKARUKUSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl)OC |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide, reflecting its stereochemistry and substituents. The (2E) designation specifies the trans configuration of the α,β-unsaturated amide group. Its molecular formula is C₂₃H₂₅ClN₂O₅S, with a molecular weight of 501.02 g/mol .

Table 1: Key Identifiers

Structural Features

The molecule comprises three distinct moieties:

-

2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, known to enhance metabolic stability and modulate electronic properties .

-

3,4-Dimethoxybenzyl group: A benzyl ether with methoxy substituents at positions 3 and 4, contributing to lipophilicity and potential hydrogen-bonding interactions .

-

1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which may influence solubility and conformational rigidity.

The α,β-unsaturated amide linker adopts a planar geometry due to conjugation, a feature common in bioactive molecules targeting enzymatic active sites .

Synthesis and Manufacturing

Proposed Synthetic Route

While no explicit synthesis for this compound is documented, a plausible pathway can be inferred from analogous structures (e.g., ):

-

Formation of the α,β-unsaturated amide:

-

Introduction of the 3,4-dimethoxybenzyl group:

-

Sulfonation of the tetrahydrothiophene ring:

-

Oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide to form the 1,1-dioxide derivative, followed by coupling to the amide intermediate.

-

Table 2: Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Amide coupling | EDC, HOBt, DCM, rt | ~65% |

| 2 | N-Alkylation | 3,4-dimethoxybenzyl chloride, K₂CO₃, DMF | ~50% |

| 3 | Sulfone formation | H₂O₂, AcOH, 60°C | ~75% |

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but properties can be extrapolated from structurally related molecules:

Table 3: Physicochemical Parameters

The sulfone group enhances polarity, potentially improving aqueous solubility compared to non-oxidized thioether analogs. The 3,4-dimethoxybenzyl moiety contributes to increased lipophilicity, as evidenced by the predicted LogP value .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume